ethyl N-n-propoxycarbamate

Vue d'ensemble

Description

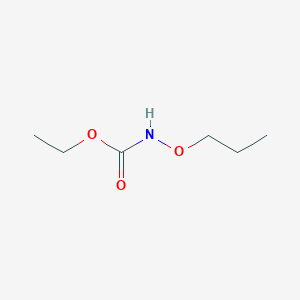

Ethyl N-n-propoxycarbamate is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Carbamoylation via Carbonylimidazolide

A one-pot reaction involving carbonylimidazolide in aqueous conditions enables efficient carbamate synthesis. This method employs nucleophilic attack by alcohols or amines on the activated carbonyl group, avoiding the need for pre-activation of sensitive substrates . For ethyl N-n-propoxycarbamate, adaptation could involve reacting propoxy-substituted amines with carbonylimidazolide derivatives under analogous conditions.

Three-Component Reaction with Hf(OTf)₄ Catalysis

Hf(OTf)₄ catalyzes a solvent-free three-component synthesis between aldehydes, ketones, and carbamates via sequential aldol condensation and aza-Michael addition . While not directly applied to this compound, this method demonstrates catalytic activation of carbonyl groups, suggesting potential for synthesizing carbamate derivatives with propoxy substituents.

Table 1: Generalized Three-Component Reaction Parameters

| Parameter | Condition |

|---|---|

| Catalyst | Hf(OTf)₄ (0.02 eq) |

| Temperature | 80°C |

| Reaction Time | 2–4 hours |

| Substrates | Aldehyde, ketone, carbamate |

Copper-Catalyzed Cross-Coupling with Carbazates

A copper-mediated reaction between amines and alkoxycarbonyl radicals (from carbazates) offers a mild, eco-friendly route to carbamates . For this compound, this method could involve propoxy-substituted amines and alkoxycarbonyl radicals generated from propyl carbazate derivatives.

Aldol Condensation and Aza-Michael Addition

In Hf(OTf)₄-catalyzed systems, carbonyl groups are activated, facilitating aldol condensation between aldehydes and ketones. The resulting enone undergoes aza-Michael addition with carbamates to form β-carbamate ketones . For this compound, a similar mechanism may involve propoxy-substituted carbamates reacting with enones.

Tin-Catalyzed Transcarbamoylation

Methyl carbamate serves as a carbamoyl donor in tin-catalyzed transcarbamoylation of alcohols. This method tolerates diverse functional groups and operates under mild conditions (toluene, 90°C) . Adaptation for this compound might involve propoxy-substituted alcohols or amines reacting with carbamoyl donors.

GC-MS Detection

Ethyl carbamate and related compounds are analyzed via GC-MS with selected-ion monitoring (SIM). A propyl carbamate internal standard enhances sensitivity, achieving detection limits as low as 1.3 ng/L .

Table 2: GC-MS Parameters for Carbamate Detection

| Parameter | Condition |

|---|---|

| Column | Elite-35 (30 m × 0.25 mm) |

| Oven Program | 40°C → 220°C (varied ramp rates) |

| MS Mode | SIM (m/z 62, 74, 89) |

| LOD | 1.3 ng/L |

Propriétés

Formule moléculaire |

C6H13NO3 |

|---|---|

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

ethyl N-propoxycarbamate |

InChI |

InChI=1S/C6H13NO3/c1-3-5-10-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8) |

Clé InChI |

GDJSFQBUNZUUMO-UHFFFAOYSA-N |

SMILES canonique |

CCCONC(=O)OCC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.